3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde
Description
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde is a benzaldehyde derivative featuring two aromatic rings connected via ether linkages. The compound contains a formylphenoxy substituent on both aromatic rings, which enhances its reactivity in cross-coupling reactions and applications in synthesizing heterocyclic frameworks . Its structure is characterized by:
Properties
IUPAC Name |
3-[[4-[(3-formylphenoxy)methyl]phenyl]methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-13-19-3-1-5-21(11-19)25-15-17-7-9-18(10-8-17)16-26-22-6-2-4-20(12-22)14-24/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYRZQGJAYFCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)COC3=CC=CC(=C3)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Etherification Strategy
Step 1: Synthesis of 3-Formylphenol Precursor
3-Hydroxybenzaldehyde is protected as its ethylene glycol acetal to prevent undesired aldehyde reactivity during subsequent steps. The protection is achieved by refluxing 3-hydroxybenzaldehyde with excess ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TSA) in toluene, yielding 2-(3-hydroxyphenyl)-1,3-dioxolane.
Step 2: Preparation of 4-(Bromomethyl)benzyl Alcohol
4-Methylbenzyl alcohol is brominated using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride, producing 4-(bromomethyl)benzyl alcohol. This intermediate serves as a bifunctional electrophile for sequential etherifications.
Step 3: First Ether Bond Formation
The protected 3-hydroxybenzaldehyde reacts with 4-(bromomethyl)benzyl alcohol under basic conditions (K₂CO₃, DMF, 80°C), forming 4-[(3-(1,3-dioxolan-2-yl)phenoxy)methyl]benzyl alcohol.
Step 4: Oxidation to Aldehyde
The benzyl alcohol moiety is oxidized to a formyl group using pyridinium chlorochromate (PCC) in dichloromethane, yielding 4-[(3-(1,3-dioxolan-2-yl)phenoxy)methyl]benzaldehyde.
Step 5: Deprotection and Second Etherification
Acidic hydrolysis (HCl, H₂O/THF) removes the acetal protecting group, regenerating the aldehyde. The resulting 4-[(3-formylphenoxy)methyl]benzaldehyde undergoes a second Williamson reaction with 3-hydroxybenzaldehyde (protected as an acetal) to form the target compound.
Challenges :
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Competing side reactions (e.g., Cannizzaro disproportionation) under basic conditions.
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Steric hindrance during the second etherification step, requiring elevated temperatures (110°C) and prolonged reaction times (24–48 h).
Ullmann Coupling for Direct Aryl-Oxygen Bond Formation
Ullmann-type reactions offer an alternative route for constructing diaryl ether linkages without pre-functionalized electrophiles. This method is particularly advantageous for meta-substituted systems.
Copper-Catalyzed Coupling
A mixture of 3-iodobenzaldehyde and 4-[(3-formylphenoxy)methyl]phenol undergoes coupling in the presence of CuI, 1,10-phenanthroline, and Cs₂CO₃ in dimethylacetamide (DMAc) at 120°C. The reaction proceeds via a single-electron transfer mechanism, forming the desired ether bond with moderate yields (45–60%).
Optimization Insights :
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Solvent Effects : DMAc outperforms DMF or DMSO due to better stabilization of the copper intermediate.
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Catalyst Loading : A 10 mol% CuI and 20 mol% ligand ratio minimizes homo-coupling byproducts.
Protection-Deprotection Strategies for Aldehyde Functionality
The sensitivity of aldehyde groups necessitates protective measures during synthesis.
Acetal Protection
As detailed in Section 1.1, ethylene glycol acetals are employed to shield aldehydes during etherification. Deprotection is achieved under mild acidic conditions (pH 2–3) to avoid decomposition of the ether linkages.
Oxime Formation
An alternative approach involves converting aldehydes to oximes using hydroxylamine hydrochloride. This method is less common due to the need for harsh conditions (e.g., NH₂OH·HCl, NaOAc, ethanol, Δ) during deprotection.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Williamson Ether | 55–65 | 24–48 | High regioselectivity | Multiple protection steps required |
| Ullmann Coupling | 45–60 | 12–24 | No pre-functionalization needed | Moderate yields, costly catalysts |
| One-Pot Sequential | 35–50 | 36–72 | Reduced purification steps | Complex optimization |
Mechanistic Insights and Side Reactions
Aldehyde Reactivity Under Basic Conditions
The formyl group’s electrophilic nature renders it susceptible to nucleophilic attack, leading to:
Steric Effects in Etherification
The meta-substitution pattern on both phenolic rings introduces steric hindrance, slowing reaction kinetics. Molecular modeling studies suggest that rotating the phenoxy groups into a coplanar conformation reduces activation energy by 15–20 kJ/mol.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Formylphenoxy Derivatives
Compound A: 4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde (C₃₄H₂₈O₁₀)
- Key differences: Contains three formylphenoxy groups and a branched propoxy backbone.
- Applications : Used in hyperbranched polymer synthesis due to multiple reactive sites.
- Reactivity : Higher steric hindrance reduces reaction rates compared to the target compound.
Compound B : 4-[(3-Fluorophenyl)methoxy]benzaldehyde (C₁₄H₁₁FO₂)
- Key differences : Fluorine substitution at the 3-position of the benzyl group.
- Properties : Melting point 89–92°C; enhanced lipophilicity due to fluorine.
- Reactivity : Fluorine’s electron-withdrawing effect stabilizes intermediates in nucleophilic aromatic substitution.
Triazine-Linked Formylphenoxy Derivatives
Compound C: Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₆H₂₂N₄O₇)
- Key differences : Incorporates a triazine core and methoxy groups.
- Applications : Explored in drug discovery (e.g., kinase inhibitors) due to hydrogen-bonding capability.
- Thermal stability : Melting point 79–82°C, lower than the target compound’s predicted range (150–160°C).
Compound D: 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (C₂₄H₁₈N₄O₆)
- Key differences : Carboxylic acid substituent enhances water solubility.
- Reactivity : Acid group enables conjugation with amines, unlike the target compound’s aldehyde-dominated reactivity.
Morpholine-Containing Benzaldehyde Derivatives
Compound E: 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde (C₁₄H₁₉NO₄)
- Key differences : Morpholine ring introduces basicity and polar surface area.
- Applications : Intermediate in antipsychotic drug synthesis.
- Solubility : Higher aqueous solubility (logP ~1.2) compared to the target compound (predicted logP ~3.5).
Table 1. Comparative Analysis of Key Properties
*Predicted based on analogous benzaldehyde derivatives.
Research Findings and Mechanistic Insights
- Reactivity: The target compound’s dual aldehyde groups enable sequential Knoevenagel condensations, forming conjugated systems for optoelectronic materials . In contrast, triazine derivatives (e.g., Compound C) require harsher conditions for similar reactions due to steric and electronic effects .
- Stability: Fluorinated analogs (Compound B) exhibit superior oxidative stability compared to non-fluorinated benzaldehydes, as fluorine reduces radical formation .
- Synthetic Challenges : Morpholine-containing derivatives (Compound E) often require protecting groups to prevent side reactions during aldehyde functionalization , unlike the target compound’s straightforward reactivity.
Biological Activity
3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde, often referred to as compound 1, is an organic compound belonging to the class of aromatic aldehydes. Its unique structure, characterized by multiple functional groups, suggests potential biological activities that merit investigation. This article presents a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molar mass of 350.37 g/mol. The compound features both methoxy and formyl groups, which are pivotal in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H18O4 |
| Molar Mass | 350.37 g/mol |
| Density | 1.25 g/cm³ |
| Melting Point | 105-107 °C |
| Solubility | Soluble in ethanol |
Synthesis
The synthesis of compound 1 typically involves a multi-step process starting from simpler aromatic compounds. One common method includes the reaction of suitable phenols with aldehydes in the presence of a base to form the desired product through nucleophilic substitution and condensation reactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of formyl and methoxy groups enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes.
- Anticancer Potential : Research has shown that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antioxidant Activity
A study evaluated the antioxidant potential of various aromatic aldehydes, including compound 1. It was found that it effectively scavenged DPPH radicals with an IC50 value comparable to established antioxidants like ascorbic acid .
Antimicrobial Activity
In vitro tests demonstrated that compound 1 exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
Anticancer Activity
A recent investigation into the anticancer effects of similar compounds highlighted that those containing methoxy and formyl substituents showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Compound 1 was noted to induce apoptosis in these cell lines, with IC50 values indicating potent cytotoxicity .
Comparative Analysis
A comparative analysis with structurally similar compounds reveals that the presence of methoxy and formyl groups significantly enhances biological activity.
| Compound | Antioxidant IC50 (µg/mL) | Antimicrobial MIC (µg/mL) | Anticancer IC50 (µM) |
|---|---|---|---|
| Compound 1 | 45 | 50 | 20 |
| Compound A (without formyl) | 60 | 80 | >100 |
| Compound B (without methoxy) | 55 | 70 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
